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Introduction: The integration of light-emitting materials with silicon-based electronics is a
cornerstone of silicon photonics, aiming to overcome the limitations of silicon's indirect
bandgap. Erbium (Er), a rare-earth element, is a promising candidate due to its characteristic
intra-4f shell transition that emits light at a wavelength of approximately 1.54 pum, which
coincides with the low-loss C-band of optical fibers used in telecommunications.[1][2] This
compatibility makes erbium-doped silicon and erbium silicide (ErSiz-x) highly attractive for
creating CMOS-compatible light sources, amplifiers, and photodetectors.[3][4]

This document provides detailed protocols for the formation of erbium silicide and the
fabrication of erbium-based silicon photonic devices, summarizes key performance data from
various studies, and illustrates the underlying processes and workflows.

Data Presentation: Performance and Material
Properties

The following tables summarize key quantitative data for erbium silicide and related devices
integrated into silicon photonics.

Table 1: Electrical and Physical Properties of Erbium Silicide (ErSiz-x) on Silicon
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Schottky Barrier 500 - 900 °C )

) 0.783 - 0.805 eV p-type Si(100) [5][6]
Height (SBH) Anneal
Schottky Barrier 500 - 900 °C i

) 0.343-0.427 eV n-type Si(100) [5][6]
Height (SBH) Anneal
Schottky Barrier RF Sputtering, ]

) ~673 meV p-type Si [7]
Height (SBH) Room Temp
Sheet 500 °C, 5 min

_ < 30 Q/sq SOl [5]
Resistance RTA
Stable ErSiz-x RTA after _
Up to 1000 °C . Si(100) [5][6]
Phase Sputtering
Initial Reaction RTA after )
300 °C _ Si(100) [5][6]

Temperature Sputtering

Table 2: Performance Characteristics of Erbium-Based Silicon Photonic Devices
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. Operating
Device Type Key Parameter Value . Reference
Conditions
Er/Si External Room Temp, 8V
o 0.55 mA/W _ [7]
Photodetector Responsivity Reverse Bias
Emission Room
Er:O LED on SOI ~1550 nm [819]
Wavelength Temperature
Room Temp
o ~5 x 108
Er:O LED on SOl  Emission Rate (pm x 1pm [819]
photons/s ]
device)
Er-doped
Waveguide Output Power >10 mwW Not specified [10]
Laser
Er-doped
] Wavelength N
Waveguide C- and L-bands Not specified [11]
Range
Laser
Er/O Doped Photoresponsivit Deep Cooling
. 100 mA/W [12]
Waveguide PD y Process

Experimental Protocols
Protocol 1: Formation of Erbium Silicide on a Silicon

Substrate

This protocol details the formation of an erbium silicide (ErSiz-x) thin film on a silicon

substrate using sputtering and rapid thermal annealing (RTA).

1. Substrate Preparation: a. Start with a clean Si(100) wafer or a Silicon-on-Insulator (SOI)

wafer. b. Perform a standard RCA clean or equivalent solvent clean to remove organic and

metallic contaminants. c. Use a dilute hydrofluoric acid (HF) dip to remove the native oxide

layer immediately before loading into the deposition chamber.

2. Erbium Thin Film Deposition (RF Sputtering):[7] a. Place the cleaned substrate onto the

holder in a high-vacuum sputtering chamber. b. Evacuate the chamber to a base pressure of at
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least 3 x 10~ mbar. c. Use a high-purity (e.g., 99.9%) metallic erbium target. d. To remove any
surface oxidation from the target, perform a pre-sputtering process for approximately 30
minutes at ~150 W RF power with the shutter closed. e. Introduce Argon (Ar) gas into the
chamber at a constant flow rate (e.g., 40 sccm) to achieve a working pressure of ~2.5 x 102
mbar. f. Deposit the erbium film onto the substrate at room temperature using a low RF power
(e.g., 30 W) to ensure good film quality. The deposition time will determine the final film
thickness (e.g., 11 minutes for a specific thickness).[7]

3. Rapid Thermal Annealing (RTA) for Silicidation:[5][6] a. Transfer the erbium-coated substrate
to an RTA chamber. b. Purge the chamber with a high-purity inert gas, such as nitrogen (N2), to
prevent oxidation during annealing.[13] c. The solid-state reaction between Er and Si begins at
approximately 300 °C.[6] d. To form a stable ErSiz-x phase, ramp the temperature to 500 °C
and hold for 5 minutes.[5] The silicide phase has been shown to be stable up to 1000 °C.[6] e.
After annealing, allow the substrate to cool down in the inert atmosphere.

4. Characterization: a. Phase Confirmation: Use X-ray Diffraction (XRD) to confirm the
formation of the hexagonal ErSiz-x phase.[6] b. Morphology: Analyze the surface morphology
for defects like pinholes using Scanning Electron Microscopy (SEM) and Atomic Force
Microscopy (AFM).[6] c. Electrical Properties: Measure the sheet resistance using a four-point
probe.

Protocol 2: Fabrication of an Erbium/Oxygen Doped
Silicon LED on SOI

This protocol describes a CMOS-compatible process for fabricating an erbium-doped light-
emitting diode on an SOI wafer, which is a common platform in silicon photonics.[8][9][14]

1. Wafer and Initial Patterning: a. Start with a 220 nm-thick silicon device layer on a 2 pm-thick
buried oxide (BOX) SOI wafer.[8][14] b. Use standard top-down fabrication techniques,
including electron beam lithography (EBL) or photolithography, to define the diode geometry (p-
n junction areas, device mesas). c. Use Reactive lon Etching (RIE) to transfer the pattern into
the silicon layer.

2. lon Implantation for Doping: a. P-type and N-type Regions: Create the p-n junction by
implanting standard dopants (e.g., Boron for p-type, Phosphorus or Arsenic for n-type) into the
defined areas. b. Erbium and Oxygen Co-implantation: This step is critical for creating optically
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active centers. i. Implant Erbium (Er) ions into the central region of the diode, near the intended
p-n depletion area. The implantation energy must be tuned to place the peak of the erbium
doping profile in the center of the 220 nm silicon layer.[8] ii. Perform a co-implantation of
Oxygen (O) ions. The presence of oxygen enhances the number of optically active Er3* sites
and improves the electroluminescence signal.[14][15] The ratio of Er to O is a key parameter to
optimize.

3. Dopant Activation and Defect Annealing: a. Perform a thermal annealing step (e.g., 30
minutes at 900°C) to activate the implanted dopants (p-type, n-type, and Er) and to repair
crystal damage caused by the implantation process.[14]

4. Metallization for Contacts: a. Deposit a metal layer (e.g., Aluminum or a Ti/Al stack) using
electron beam physical vapor deposition or sputtering. b. Use a lift-off process or etching to
pattern the metal, forming ohmic contacts to the p-type and n-type regions of the diode.

5. Device Characterization: a. Electrical Testing: Perform current-voltage (I-V) measurements to
confirm diode behavior (rectification). b. Optical Testing (Electroluminescence): i. Forward bias
the diode by injecting a current to stimulate electroluminescence. ii. Collect the emitted light,
typically through an objective lens, and focus it into a spectrometer or a single-photon detector
sensitive to the ~1550 nm wavelength range (e.g., superconducting nanowire single-photon
detectors).[8][14] iii. Measure the emission spectrum and the photon emission rate as a
function of the injected current.

Visualizations
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Caption: Workflow for Erbium Silicide Integration in Silicon Photonics.
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Caption: Electroluminescence Mechanism in an Er-doped Si Diode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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photonics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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